1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone
Description
1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone is a heterocyclic compound featuring a fused thiophene-pyridine ring system with an ethanone substituent at the 2-position. This scaffold is central to several pharmacologically active agents, particularly antiplatelet drugs like clopidogrel and prasugrel. The compound’s structure enables interactions with biological targets such as the P2Y12 adenosine diphosphate (ADP) receptor, critical for inhibiting platelet aggregation .
Key physicochemical properties include:
- Molecular formula: C₉H₁₁NOS
- Molecular weight: 193.25 g/mol
- Functional groups: Tetrahydrothienopyridine core, ethanone group.
Properties
CAS No. |
1013210-87-1 |
|---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NOS/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h4,10H,2-3,5H2,1H3 |
InChI Key |
BMTSNFPTGYEYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Intermediate
A foundational step is the synthesis of the tetrahydrothieno[3,2-c]pyridine ring system, often obtained as its hydrochloride salt. One reported method involves:
- Reacting 2-thiopheneethylamine with formaldehyde and water under heating (50–55 °C) for 20–30 hours to form an imine intermediate.
- Extraction of the reaction mixture with dichloroethane (ethylene dichloride) and washing with saturated saline to purify.
- Conversion of the imine to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride by treatment with ethanolic hydrogen chloride at 65–75 °C, followed by filtration and drying.
This method is notable for mild reaction conditions, relatively simple steps, and suitability for industrial scale-up due to inexpensive raw materials and low pollution (no use of gaseous hydrogen chloride).
Acylation to Form 1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone
The key step to obtain the target compound is acylation of the 2-position nitrogen-containing heterocycle:
- The free base 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is first liberated from its hydrochloride salt by treatment with sodium bicarbonate in a biphasic system of dichloromethane and water at low temperature (273 K).
- The resulting free base is dissolved in dichloromethane and reacted with 2-chloroacetyl chloride added dropwise at 268 K.
- The mixture is stirred for several hours (e.g., 5 hours) at low temperature to allow acylation.
- The organic phase is washed with water and evaporated to yield the crude product, which can be purified by silica gel chromatography or crystallization.
This approach provides good yield and purity, and the use of 2-chloroacetyl chloride ensures selective acetylation at the nitrogen atom adjacent to the thieno ring.
Alternative Synthetic Routes and Variations
- Some syntheses involve related ketones or bromo-substituted ethanone derivatives reacting with tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride under basic conditions in acetonitrile, followed by acetic anhydride treatment and acidification to yield related derivatives.
- Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, acetonitrile), and base (e.g., potassium carbonate) are optimized to maximize yield and minimize impurities.
- Purification often involves extraction, washing with brine or saturated sodium chloride solutions, drying over sodium sulfate, and vacuum distillation or recrystallization to achieve high purity (often >88% by HPLC).
Data Table Summarizing Key Preparation Parameters
Research Findings and Notes
- The preparation method using ethanolic hydrogen chloride for ring closure and salt formation is advantageous for industrial production due to fewer reaction steps and mild conditions, reducing production cost and environmental impact.
- The acylation step is sensitive to temperature control to avoid side reactions and ensure selective formation of the ethanone derivative.
- Purification steps are critical to remove impurities such as unreacted starting materials or side products formed during acylation or ring closure.
- The compound's purity and identity are confirmed by standard analytical techniques including HPLC, mass spectrometry (ESI-MS), and sometimes X-ray crystallography for structural confirmation.
Chemical Reactions Analysis
Types of Reactions
1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a precursor in the synthesis of antithrombotic agents like clopidogrel.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. In the case of its use as an intermediate in antithrombotic agents, the compound undergoes metabolic activation to form an active metabolite that inhibits platelet aggregation by blocking the P2Y12 receptor on platelets .
Comparison with Similar Compounds
Structural Analogs in the Thienopyridine Class
Clopidogrel (Plavix®)
- Structure: 5-(2-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate.
- Key modifications : Acetate ester at the 2-position and a 2-chlorophenyl group at the 5-position.
- Activity : Irreversible P2Y12 receptor antagonist; requires hepatic activation via cytochrome P450 enzymes.
- Pharmacokinetics : Bioavailability ~50%; metabolized to an active thiol derivative .
Prasugrel (Effient®)
- Structure: 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate.
- Key modifications : Cyclopropyl and 2-fluorophenyl groups enhance metabolic stability.
- Activity : Faster onset and greater potency than clopidogrel due to efficient conversion to its active metabolite.
- Synthesis: Involves N-alkylation of the tetrahydrothienopyridine core with a brominated ketone intermediate .
Ticlopidine
- Structure: 5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
- Key modifications: Lacks the ethanone group; instead, a chlorobenzyl group is attached.
- Activity : Early-generation antiplatelet agent with slower onset and higher risk of adverse effects compared to clopidogrel .
Deuterated Derivatives
Selective deuteration at metabolically vulnerable sites improves stability and efficacy:
- Example: (S)-5-(1-(2-Chlorophenyl)-2-(methoxy-d₃)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl butyrate.
- Enhancements : Deuteration at the methoxy group reduces first-pass metabolism, increasing enantiomeric excess (99.4% ee) and prolonging half-life .
Substituent-Driven Activity Modifications
The antiplatelet activity of thienopyridine derivatives is highly sensitive to substituents:
- Trifluoromethylphenyl analogs: 1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone exhibits superior antiplatelet aggregation ratios (>90% inhibition) due to enhanced hydrophobic interactions with the P2Y12 receptor .
- Nicotinate esters : Derivatives like 10m (nicotinate-substituted) show high activity (99.4% ee) and improved solubility .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | Bioactivity (IC₅₀/Inhibition) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | 193.25 | Ethanone | Moderate | Low |
| Clopidogrel | 321.82 | 2-Chlorophenyl, acetate | 50–100 nM (ADP receptor) | CYP2C19-dependent |
| Prasugrel | 409.47 | Cyclopropyl, 2-fluorophenyl | 10–50 nM | High |
| Deuterated Clopidogrel Analog | 471.12 | Methoxy-d₃, butyrate | <10 nM | Very High |
| Ticlopidine | 263.78 | 2-Chlorobenzyl | ~1 μM | Low |
Biological Activity
1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C₉H₁₁NOS
- Molecular Weight : 181.25 g/mol
- CAS Number : 1013210-87-1
- Synonyms : CHEMBL253010, DTXSID101204898
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the thienopyridine core followed by acylation to introduce the ethanone moiety.
Anticancer Activity
Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant anticancer properties. For instance:
- IC₅₀ Values : Compounds based on the tetrahydrothieno[3,2-c]pyridine skeleton have demonstrated IC₅₀ values ranging from 1.1 to 440 nM against various cancer cell lines including HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) .
- Mechanism of Action : These compounds are known to inhibit tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Selectivity and Safety
Studies have shown that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs). For example:
- Compounds tested against PBMCs showed IC₅₀ values greater than 20 µM, indicating a favorable safety profile .
Study on Antitubulin Agents
A study focused on novel antitubulin agents containing the tetrahydrothieno[3,2-c]pyridine framework revealed promising results:
- In Vitro Testing : The derivatives were evaluated for their antiproliferative activity against a panel of cancer cell lines.
- Results : The most potent compounds showed IC₅₀ values as low as 1.1 µM against HeLa cells and demonstrated significant apoptosis induction in treated cells .
Comparative Analysis with Other Compounds
A comparative study highlighted the enhanced activity of tetrahydrothieno derivatives over other related compounds:
| Compound | IC₅₀ (HeLa Cells) | Mechanism |
|---|---|---|
| Tetrahydrothieno Derivative A | 1.1 µM | Tubulin Inhibition |
| Tetrahydrobenzo[b]thiophene B | >50 µM | Less Effective |
This table illustrates the superior efficacy of tetrahydrothieno derivatives in targeting cancer cells compared to their benzo counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
